4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group, a triazole ring, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including condensation with a triazole derivative and subsequent introduction of the hydrosulfide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The difluoromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to inhibition or activation of their functions. This interaction is often mediated by the difluoromethoxyphenyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-1-[2-(FLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-({(E)-1-[2-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of the difluoromethoxy group in 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique chemical and biological properties compared to its analogs. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H10F2N4OS |
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Molecular Weight |
284.29 g/mol |
IUPAC Name |
4-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4OS/c1-7-15-16-11(19)17(7)14-6-8-4-2-3-5-9(8)18-10(12)13/h2-6,10H,1H3,(H,16,19)/b14-6+ |
InChI Key |
YUUYKLKITYEAIB-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OC(F)F |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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